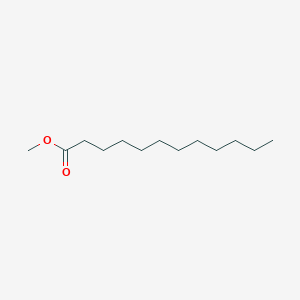

Dodecanoato de metilo

Descripción general

Descripción

El laurato de metilo, también conocido como dodecanoato de metilo, es un éster metílico de ácido graso derivado del ácido láurico. Es un líquido incoloro a amarillo pálido con un olor característico. El compuesto se encuentra comúnmente en diversas fuentes naturales, como el aceite de coco y el aceite de palmiste. El laurato de metilo se utiliza ampliamente en la producción de biodiesel, así como en las industrias alimentaria, cosmética y farmacéutica debido a sus propiedades surfactantes .

Aplicaciones Científicas De Investigación

El laurato de metilo tiene diversas aplicaciones en la investigación científica:

Química: Se utiliza como reactivo en la síntesis de varios ésteres y surfactantes.

Biología: Se estudia por sus propiedades antimicrobianas y su papel en el metabolismo lipídico.

Medicina: Se investiga su posible uso en sistemas de administración de fármacos debido a su biocompatibilidad.

Industria: Se utiliza en la producción de biodiesel, cosméticos y aditivos alimentarios

Mecanismo De Acción

El laurato de metilo ejerce sus efectos principalmente a través de sus propiedades surfactantes. Reduce la tensión superficial, lo que le permite interactuar con las membranas lipídicas y desestabilizar las paredes celulares microbianas. Este mecanismo es particularmente útil en sus aplicaciones antimicrobianas. Además, en las reacciones de hidrogenación, el laurato de metilo se reduce a alcohol laurílico, que puede participar aún más en diversas vías bioquímicas .

Compuestos similares:

Miristato de metilo: Otro éster metílico de ácido graso derivado del ácido mirístico.

Palmitato de metilo: Derivado del ácido palmítico.

Estearato de metilo: Derivado del ácido esteárico.

Comparación: El laurato de metilo es único debido a su longitud de cadena de carbono más corta en comparación con el miristato de metilo, el palmitato de metilo y el estearato de metilo. Esta longitud de cadena más corta da como resultado diferentes propiedades físicas, como puntos de fusión y ebullición más bajos. Además, las propiedades surfactantes del laurato de metilo lo hacen particularmente valioso en aplicaciones que requieren emulsión y actividad antimicrobiana .

Análisis Bioquímico

Biochemical Properties

Methyl dodecanoate plays a significant role in biochemical reactions. It is rapidly taken up and oxidized by mitochondria, making it an excellent model for probing the pathways of fatty acid esterification

Cellular Effects

Given its role in fatty acid metabolism, it is likely to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of Methyl dodecanoate primarily involves its metabolism in the mitochondria. It is known to undergo rapid mitochondrial uptake and oxidation

Temporal Effects in Laboratory Settings

A study has reported the two-phase isochoric heat capacity and phase transition of Methyl dodecanoate

Metabolic Pathways

Methyl dodecanoate is involved in the metabolic pathway of fatty acid esterification and beta-oxidation

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El laurato de metilo se puede sintetizar mediante la esterificación del ácido láurico con metanol en presencia de un catalizador ácido como el ácido sulfúrico. La reacción suele implicar ebullición prolongada para lograr altos rendimientos . Otro método implica el uso de líquidos iónicos como catalizadores, que pueden ofrecer ventajas como mayores tasas de conversión y un reciclaje más fácil .

Métodos de producción industrial: En entornos industriales, el laurato de metilo se produce a menudo mediante procesos de esterificación continuos. Por ejemplo, el ácido láurico y el metanol reaccionan en un minirreactor de lecho fijo utilizando Amberlyst 15 como catalizador. Las condiciones óptimas incluyen una temperatura de 110 °C, un tiempo de residencia de 5 minutos y una concentración de alimentación de 94 g/L, lo que da como resultado un rendimiento del 98% con una pureza del 99% .

Análisis De Reacciones Químicas

Tipos de reacciones: El laurato de metilo principalmente experimenta reacciones de esterificación y transesterificación. También puede participar en reacciones de hidrogenación, donde se reduce al alcohol correspondiente .

Reactivos y condiciones comunes:

Esterificación: Ácido láurico y metanol con ácido sulfúrico como catalizador.

Transesterificación: Laurato de metilo y sacarosa en presencia de un catalizador básico.

Hidrogenación: Laurato de metilo con catalizadores de paladio-cobre o paladio-cobalto soportados en diatomita.

Productos principales:

Esterificación: Laurato de metilo.

Transesterificación: Monolaurato de sacarosa.

Hidrogenación: Alcohol laurílico.

Comparación Con Compuestos Similares

Methyl myristate: Another fatty acid methyl ester derived from myristic acid.

Methyl palmitate: Derived from palmitic acid.

Methyl stearate: Derived from stearic acid.

Comparison: Methyl laurate is unique due to its shorter carbon chain length compared to methyl myristate, methyl palmitate, and methyl stearate. This shorter chain length results in different physical properties, such as lower melting and boiling points. Additionally, methyl laurate’s surfactant properties make it particularly valuable in applications requiring emulsification and antimicrobial activity .

Actividad Biológica

Methyl laurate, an ester derived from lauric acid and methanol, has garnered attention for its potential biological activities, particularly in the fields of microbiology and immunology. This article explores the biological activity of methyl laurate, focusing on its antimicrobial properties, effects on immune function, and its applications in biocontrol.

Methyl laurate () is a medium-chain fatty acid methyl ester. It can be synthesized through the esterification of lauric acid with methanol, often using catalysts such as Brønsted acid ionic liquids or sulfuric acid. The reaction typically achieves high conversion rates under optimized conditions, such as a methanol-to-lauric acid molar ratio of 6:1 at temperatures around 70°C .

Antimicrobial Activity

Methyl laurate exhibits significant antimicrobial properties, particularly against various pathogens. Research indicates that both lauric acid and its derivatives, including methyl laurate, can inhibit the growth of fungi and bacteria.

Case Study: Inhibition of Phytophthora sojae

A study demonstrated that methyl laurate, alongside glycerol monolaurate (GML) and other derivatives, effectively inhibited the mycelial growth of Phytophthora sojae, a pathogen responsible for soybean root and stem rot. The effectiveness was measured by assessing colony diameters after treatment with varying concentrations of methyl laurate:

| Compound | Concentration (mM) | Mycelial Growth (mm) | Inhibition Rate (%) |

|---|---|---|---|

| Methyl Laurate (MEL) | 0.5 | 45.40 | 35.05 |

| Glycerol Monolaurate (GML) | 0.5 | 50.80 | 27.32 |

| Ethyl Laurate (ETL) | 0.5 | 57.37 | 17.93 |

| Methyl Laurate (MEL) | 1.28 | - | - |

The study concluded that methyl laurate's toxicity was most pronounced at lower concentrations, indicating its potential as a biocontrol agent against oomycete pathogens .

Immunological Effects

Research has also explored the effects of aliphatic alcohols, including methyl laurate, on immune function. A study investigating the impact of various alcohols on human monocytes found that these compounds could inhibit phagocytosis in a concentration-dependent manner. This suppression could compromise the immune response in individuals with high alcohol consumption, suggesting that methyl laurate may have similar effects .

Applications in Biocontrol and Industry

Methyl laurate's antimicrobial properties make it a candidate for use in agricultural biocontrol strategies. Its ability to disrupt microbial membranes suggests potential applications in developing eco-friendly pesticides or preservatives.

Additionally, due to its favorable properties as a surfactant and emulsifier, methyl laurate is utilized in producing polyurethane microcapsules and other industrial applications . Its synthesis from renewable sources like coconut oil further enhances its appeal in sustainable practices .

Propiedades

IUPAC Name |

methyl dodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26O2/c1-3-4-5-6-7-8-9-10-11-12-13(14)15-2/h3-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQDUPQYQJKYHQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5026889 | |

| Record name | Methyl dodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5026889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid, Water-white liquid; mp = 4.8 deg C; [Hawley] Colorless liquid; [MSDSonline], Liquid, colourless to pale yellow liquid with a fatty, floral, winey odour | |

| Record name | Dodecanoic acid, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl laurate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8544 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Methyl dodecanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031018 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Methyl laurate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/209/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

267 °C, 148.00 °C. @ 18.00 mm Hg | |

| Record name | METHYL DODECANOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5550 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyl dodecanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031018 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insol in water; miscible with ethyl alcohol, ether, acetone, SOL IN MOST COMMON ORGANIC SOLVENTS, soluble in most organic solvents; insoluble in water | |

| Record name | METHYL DODECANOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5550 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyl laurate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/209/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.8702 @ 20 °C/4 °C, 0.863-0.872 | |

| Record name | METHYL DODECANOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5550 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyl laurate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/209/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.00411 [mmHg], 4.11X10-3 mm Hg @ 25 °C | |

| Record name | Methyl laurate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8544 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHYL DODECANOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5550 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS LIQUID, Water-white liquid | |

CAS No. |

111-82-0 | |

| Record name | Methyl laurate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111-82-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl dodecanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111820 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl laurate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5027 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dodecanoic acid, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl dodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5026889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl laurate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.556 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL LAURATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8IPS6BI6KW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHYL DODECANOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5550 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyl dodecanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031018 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

5.2 °C, 5 °C | |

| Record name | METHYL DODECANOATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5550 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyl dodecanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031018 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.